Acetylcholinesterase (AChE) Inhibitory Activity: Comparative In Vivo Cognitive Efficacy vs. Vehicle Control in Streptozotocin-Induced Alzheimer's Disease Model
A derivative of 6-nitro-2-piperazin-1-yl-benzothiazole, designated BPCT (2-[(6-Nitro-2-benzothiazolyl)amino]-2-oxoethyl 4-[2-(N,N-dimethylamino)ethyl]piperazine-1-carbodithioate), demonstrated significant acetylcholinesterase (AChE) inhibitory activity and in vivo cognitive improvement in a streptozotocin (STZ)-induced Alzheimer's disease model [1]. While direct IC50 data for the parent 6-nitro-2-piperazin-1-yl-1,3-benzothiazole is not reported in the primary literature, this BPCT study establishes the 6-nitrobenzothiazole-piperazine scaffold as a validated AChE-targeting pharmacophore with proven blood-brain barrier penetration and behavioral efficacy [1]. In the Morris water maze test, BPCT (3 mg/kg, i.p.) significantly decreased escape latency compared to the STZ vehicle control group (p < 0.05), indicating restored spatial learning and memory function [1].
| Evidence Dimension | Morris water maze escape latency (cognitive performance) |
|---|---|
| Target Compound Data | BPCT (6-nitrobenzothiazole-piperazine derivative): significant reduction in escape latency vs. STZ group (p < 0.05) |
| Comparator Or Baseline | STZ-induced Alzheimer's disease model vehicle control group |
| Quantified Difference | Significant improvement (p < 0.05) at 3 mg/kg i.p. |
| Conditions | Streptozotocin (STZ)-induced Alzheimer's disease model in rats; Morris water maze test; intraperitoneal administration |
Why This Matters
The scaffold's demonstrated in vivo cognitive efficacy establishes 6-nitrobenzothiazole-piperazine derivatives as viable starting points for CNS-penetrant AChE inhibitor development, distinguishing it from benzothiazole-piperazines lacking the 6-nitro group which may not exhibit comparable CNS activity.
- [1] Özkay ÜD, Can ÖD, Özkay Y, Öztürk Y. A benzothiazole/piperazine derivative with acetylcholinesterase inhibitory activity: Improvement in streptozotocin-induced cognitive deficits in rats. Pharmacological Reports, 2017, 69(6): 1237-1245. View Source
